![molecular formula C14H12F3NO B2661232 {[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine CAS No. 1272283-82-5](/img/structure/B2661232.png)
{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine is an organic compound with the molecular formula C14H12F3NO It is characterized by the presence of fluorine atoms on a phenoxy group and a fluorophenyl group, which are connected to a methylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated phenols, while substitution reactions can produce a variety of substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of {[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
{[2-(3,5-Difluorophenoxy)methyl]morpholine: Another fluorinated compound with similar structural features.
N,N-Dimethyl-2-propanamine: A tertiary amine with different substituents but similar amine functionality.
Uniqueness
{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine is unique due to the specific arrangement of fluorine atoms and the combination of phenoxy and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
IUPAC Name |
1-[2-(3,5-difluorophenoxy)-5-fluorophenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-18-8-9-4-10(15)2-3-14(9)19-13-6-11(16)5-12(17)7-13/h2-7,18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAFFPJDTOTJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
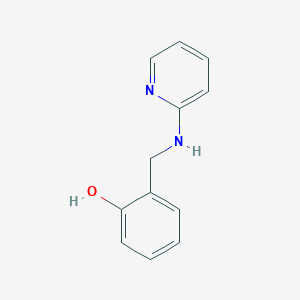
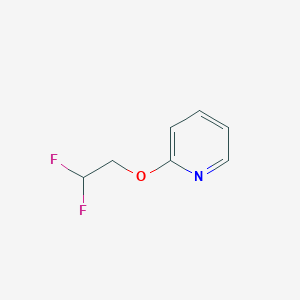
![3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2661153.png)
![N-(3,5-dimethylphenyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2661155.png)
![1-Tert-butyl-3-[1-[1-(2-chloropropanoyl)piperidin-3-yl]ethyl]urea](/img/structure/B2661156.png)
![3-(furan-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2661157.png)
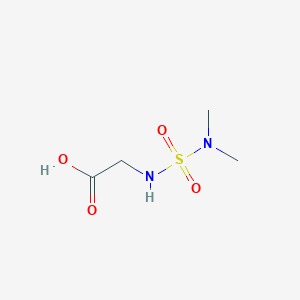

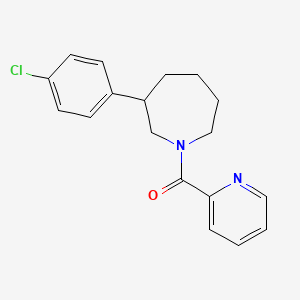
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2661164.png)

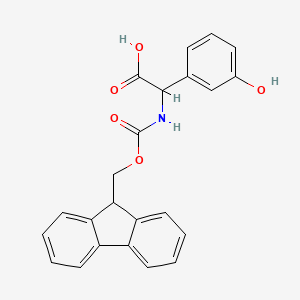
![N-(2-fluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2661169.png)
![N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2661172.png)
